2,3-dihydro-1,4-benzodioxin-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone
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Overview
Description
2,3-dihydro-1,4-benzodioxin-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone is a complex organic compound that features a benzodioxin ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with cyclohexyl isocyanate to form the corresponding urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1,4-benzodioxin-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
2,3-dihydro-1,4-benzodioxin-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific receptors and enzymes in the body, such as GABA receptors and acetylcholinesterase.
Pathways Involved: It modulates neurotransmitter release and enzyme activity, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzodioxin, 2,3-dihydro-
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-4-yl methanol
- 6-Acetyl-1,4-benzodioxane
Uniqueness
2,3-dihydro-1,4-benzodioxin-2-yl(4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}piperazin-1-yl)methanone is unique due to its complex structure, which combines a benzodioxin ring with a piperazine moiety
Properties
Molecular Formula |
C21H26N6O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-[1-(tetrazol-1-yl)cyclohexanecarbonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N6O4/c28-19(18-14-30-16-6-2-3-7-17(16)31-18)25-10-12-26(13-11-25)20(29)21(8-4-1-5-9-21)27-15-22-23-24-27/h2-3,6-7,15,18H,1,4-5,8-14H2 |
InChI Key |
PUUMZQUTSQSJAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)N5C=NN=N5 |
Origin of Product |
United States |
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